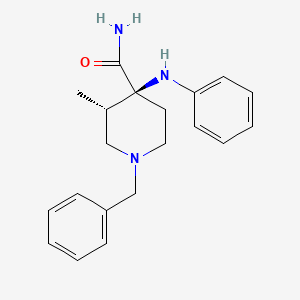
cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide (cis-MPPPC) is an organic compound with a wide range of applications in scientific research, including biochemical and physiological studies. Cis-MPPPC is a synthetic compound that is structurally related to the natural amino acid, phenylalanine. It is a colorless, water-soluble, crystalline solid that is stable at room temperature. Cis-MPPPC is used in a variety of biochemical and physiological studies due to its ability to interact with various biological molecules, including enzymes, hormones, and receptors.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide involves the reaction of 3-methyl-4-piperidone with phenylmagnesium bromide, followed by reaction with benzyl chloroformate and then with phenylamine. The resulting product is then reacted with cis-4-aminocyclohexanol and finally with acetic anhydride to yield the target compound.
Starting Materials
3-methyl-4-piperidone, phenylmagnesium bromide, benzyl chloroformate, phenylamine, cis-4-aminocyclohexanol, acetic anhydride
Reaction
Step 1: Reaction of 3-methyl-4-piperidone with phenylmagnesium bromide to yield the corresponding alcohol intermediate, Step 2: Reaction of the alcohol intermediate with benzyl chloroformate to form the corresponding carbamate intermediate, Step 3: Reaction of the carbamate intermediate with phenylamine to yield the corresponding amide intermediate, Step 4: Reaction of the amide intermediate with cis-4-aminocyclohexanol to form the corresponding cyclic intermediate, Step 5: Reaction of the cyclic intermediate with acetic anhydride to yield the target compound, cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide
Mécanisme D'action
Cis-MPPPC is known to interact with various biological molecules, including enzymes, hormones, and receptors. It is believed to interact with these molecules through a combination of hydrogen bonding and hydrophobic interactions. In particular, it is thought to interact with enzymes through hydrogen bonding with the enzyme’s active site. Additionally, cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide is believed to interact with hormones and receptors through hydrophobic interactions.
Effets Biochimiques Et Physiologiques
Cis-MPPPC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme, acetylcholinesterase, which is involved in the breakdown of the neurotransmitter, acetylcholine. Additionally, cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide has been shown to inhibit the enzyme, phosphodiesterase, which is involved in the breakdown of the neurotransmitter, dopamine. It has also been shown to inhibit the enzyme, monoamine oxidase, which is involved in the breakdown of the neurotransmitters, serotonin and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
The use of cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide in laboratory experiments has several advantages. It is a stable compound that is easy to synthesize and store. Additionally, it is a relatively inexpensive compound, making it an attractive option for researchers on a budget. However, the use of cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide in laboratory experiments also has some limitations. For example, it has been shown to cause some degree of toxicity in certain cell types, making it unsuitable for use in certain experiments. Additionally, its effects on certain enzymes and receptors can vary depending on the concentration of the compound, making it difficult to accurately predict its effects in certain experiments.
Orientations Futures
The use of cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide in scientific research is still in its early stages, and there are a number of potential future directions for its use. For example, further research could be conducted to determine its effects on other enzymes and receptors. Additionally, further research could be conducted to determine its potential therapeutic applications, such as in the treatment of neurological disorders. Additionally, further research could be conducted to determine its potential uses in drug delivery systems, such as nanoparticles or liposomes. Finally, further research could be conducted to determine its potential uses in the development of biosensors or diagnostic tools.
Applications De Recherche Scientifique
Cis-MPPPC is widely used in scientific research, including biochemical and physiological studies. It is used to study the structure and function of enzymes, hormones, and receptors. It is also used to study the effect of drugs on various biological systems. Additionally, cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide is used in the study of membrane proteins, protein-protein interactions, and signal transduction pathways.
Propriétés
IUPAC Name |
(3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-14-23(15-17-8-4-2-5-9-17)13-12-20(16,19(21)24)22-18-10-6-3-7-11-18/h2-11,16,22H,12-15H2,1H3,(H2,21,24)/t16-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNPSRBTJUOSCP-JXFKEZNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C(=O)N)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@]1(C(=O)N)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

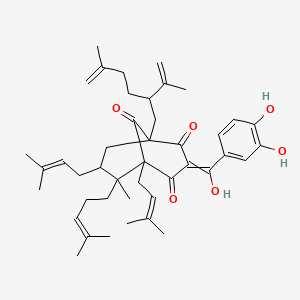

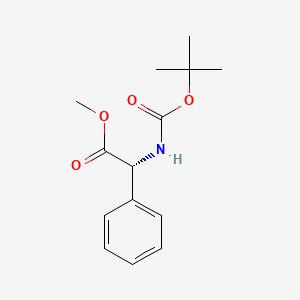
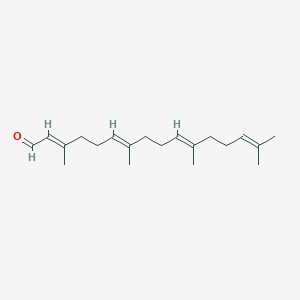
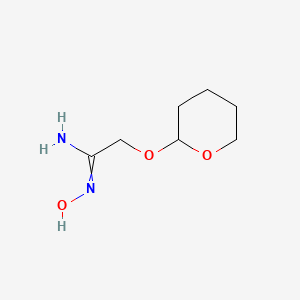
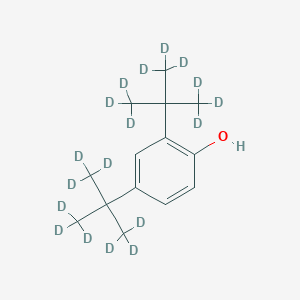
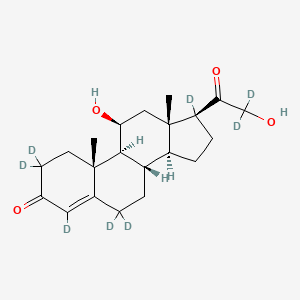
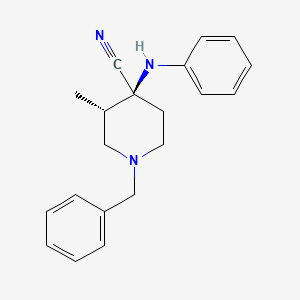
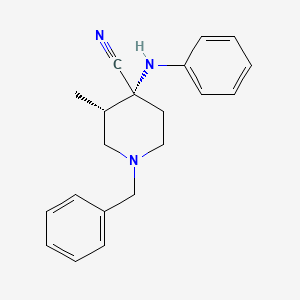
![2-Benzyl-2,3,3A,9B-tetrahydro-1H-5-oxa-2-aza-cyclopenta[A]naphthalen-4-one](/img/structure/B1146998.png)